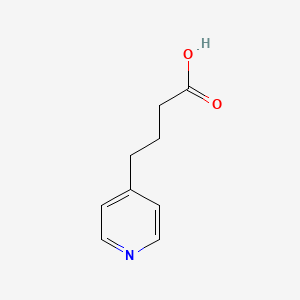

4-Pyridinebutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEOZJKVMBWJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390202 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-73-9 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of the 4-Pyridinebutanoic Acid Scaffold

An In-Depth Technical Guide to the Biological Activities of 4-Pyridinebutanoic Acid Derivatives

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3] When combined with a butanoic acid chain, the resulting this compound structure presents a versatile template for designing novel therapeutic agents. This framework can be strategically modified to interact with a diverse array of biological targets, making it a privileged scaffold in modern drug discovery.

This technical guide offers a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We will delve into their primary mechanisms of action, focusing on their roles as anticancer agents through histone deacetylase (HDAC) inhibition, their neuroactive potential via modulation of the GABAergic system, and their utility as antimicrobial and anti-inflammatory compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research.

Anticancer and Antiproliferative Activities

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including those from lung, breast, colon, and prostate cancers.[1][4][5] The primary mechanism underpinning this activity is the inhibition of histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[5] HDAC inhibitors (HDACis) restore histone acetylation, reactivate gene expression, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

The classic pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker that occupies the catalytic tunnel, and a "cap" group that interacts with the enzyme surface. This compound derivatives can be designed to fit this model perfectly, where the pyridine ring acts as a versatile cap group, the butanoic acid chain serves as a linker, and a terminal functional group (like a hydroxamic acid) acts as the ZBG.[5][8]

Caption: HDAC inhibition by a this compound derivative.

The antiproliferative activity of these compounds is potent, with some derivatives showing efficacy at micromolar or even nanomolar concentrations.[1][9]

Table 1: Antiproliferative Activity of Representative Pyridine Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tetrazole-hydrazone derivatives | A549 (Lung) | 1.22 - 3.62 | [4][10] |

| Tetrazole-based isoxazolines | A549 (Lung) | 1.49 - 2.83 | [10] |

| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | [11] |

| Pyridine-Urea Derivative (8e) | NCI-60 Panel (Mean) | <10 (49% GI) | [12] |

| Pyridine acyl sulfonamide (23) | HepG2 (Liver) | 1.2 | [13] |

| Pyridine-hydroxamic acid (15k) | MDA-MB-231 (Breast) | <10 |[5] |

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[12] The SRB assay measures cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Neuroactive Properties: A Focus on the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is linked to neurological disorders like epilepsy, anxiety, and neurodegenerative diseases.[14] The this compound scaffold is a structural analog of GABA, which is chemically 4-aminobutanoic acid. This structural similarity allows its derivatives to be designed as modulators of the GABAergic system.[14][15]

Mechanism of Action: Modulation of GABA Receptors and Seizure Mitigation

Deficiencies in GABAergic signaling can lead to hyperexcitability and seizures.[14] While some pyridine derivatives like 4-aminopyridine are known to induce seizures by blocking potassium channels[16], other derivatives, particularly those synthesized from a GABA starting material, have shown potent antiepileptic and anticonvulsant activity.[17] These compounds are thought to act by enhancing GABA-mediated inhibition, potentially by interacting with GABA receptors or associated ion channels.[18]

For instance, 4-phenylbutyrate, a related compound, has been shown to mitigate seizures by reducing endoplasmic reticulum stress and promoting the trafficking of wild-type GABA-A receptors to the cell surface in mouse models of Dravet syndrome.[19][20]

Caption: Potential mechanism of neuroactivity at the GABAergic synapse.

Potential in Neurodegenerative Diseases

The pyridine scaffold is a key component in drugs developed for Alzheimer's disease (AD).[21] The pathology of AD is multifactorial, involving cholinergic dysfunction, amyloid-β (Aβ) plaque formation, oxidative stress, and neuroinflammation.[22] Derivatives of this compound can be engineered as multifunctional agents to tackle several of these pathways simultaneously. For example, novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed to provide H3 receptor antagonism, Aβ aggregation inhibition, metal ion chelation, and radical scavenging activities, making them promising candidates for AD therapy.[23][24]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is a standard preclinical screen for evaluating the anticonvulsant activity of test compounds in rodents. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.

Methodology:

-

Animal Acclimation: Use adult mice or rats, acclimated for at least one week. House them with a 12-hour light/dark cycle and free access to food and water.

-

Compound Administration: Administer the test compound (e.g., this compound derivative) via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group and a positive control group (e.g., Diazepam) should be included.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).

-

Observation: Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes. Key parameters to score include the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and protection from tonic hind-limb extension and mortality.

-

Self-Validation: The vehicle control group must consistently exhibit seizures, while the positive control group must show significant protection, validating the assay's sensitivity.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Fisher's exact test) to determine if the test compound provides significant protection against PTZ-induced seizures compared to the vehicle control.

Antimicrobial and Anti-inflammatory Activities

In addition to their anticancer and neuroactive properties, certain this compound derivatives have shown promising antimicrobial and anti-inflammatory effects.

Heterocyclic compounds derived from structures like 4-oxo-4-(aryl)-2-butenoic acid have demonstrated activity against a range of pathogenic bacteria and fungi.[4][25] While specific data for a broad range of this compound derivatives is still emerging, related compounds show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25]

Table 2: Observed Antimicrobial Activity for Related Compounds

| Compound Class | Target Organism Type | Observed Effect | Reference |

|---|---|---|---|

| Heterocyclic butanoic acids | Gram-positive bacteria | Moderate to High Activity | [25] |

| Heterocyclic butanoic acids | Gram-negative bacteria | Moderate to High Activity | [25] |

| Heterocyclic butanoic acids | Fungi | Moderate to High Activity |[25] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Methodology:

-

Prepare Inoculum: Culture the target microorganism (bacterial or fungal strain) in an appropriate broth and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

-

MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed.

Furthermore, derivatives incorporating a piperazine moiety have demonstrated significant anti-inflammatory and analgesic properties in animal models.[4] The mechanism may involve the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2), as seen with pyridine acyl sulfonamide derivatives.[13]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is often straightforward, commonly involving the reaction of an aminopyridine with succinic anhydride, providing a versatile scaffold for further modification.[26] This allows for the creation of large libraries of compounds for biological screening.

Caption: A generalized workflow for synthesizing derivative libraries.

Structure-activity relationship (SAR) studies have provided crucial insights for optimizing the biological activity of these derivatives. For antiproliferative activity, specific substitutions on the pyridine ring are critical.

Key SAR Findings for Antiproliferative Activity: [2][3]

-

Enhancing Groups: The presence and position of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH₂) groups, generally enhance antiproliferative activity.[3]

-

Detracting Groups: Conversely, the addition of halogen atoms or other bulky groups often leads to lower antiproliferative activity.[2][3]

These findings suggest that electronic and steric properties of the pyridine "cap" region are key determinants of target engagement and overall efficacy.

Conclusion and Future Directions

The this compound scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad and potent range of biological activities, establishing them as promising candidates for therapeutic development in oncology, neurology, and infectious diseases. The success of these compounds as HDAC inhibitors highlights their potential in epigenetic-based cancer therapies. Furthermore, their structural analogy to GABA provides a strong foundation for developing novel treatments for epilepsy and other neurological disorders.

Future research should focus on optimizing the scaffold to enhance target specificity and reduce off-target effects. The exploration of novel zinc-binding groups for HDAC inhibition, systematic modification of the pyridine ring to improve neuro-pharmacokinetics, and the synthesis of hybrid molecules that combine multiple pharmacophores could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this chemical class holds significant promise for addressing unmet needs in human health.

References

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]

-

Antioxidant and anti-inflammatory properties of derivatives 4a-l and reference compounds. ResearchGate. Available from: [Link]

-

Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate. Available from: [Link]

-

Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. National Center for Biotechnology Information. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

[Design, synthesis and antiepileptic activity of 4-(2-acetoxybenzoylamino) butyrate derivatives]. PubMed. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. PubMed. Available from: [Link]

-

Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. PubMed. Available from: [Link]

-

Pyridine derivatives as anti-Alzheimer agents. ResearchGate. Available from: [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available from: [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

-

Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed. Available from: [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Center for Biotechnology Information. Available from: [Link]

-

Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]

-

GABA analogue. Wikipedia. Available from: [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available from: [Link]

-

Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. PubMed. Available from: [Link]

-

Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. PubMed. Available from: [Link]

-

4-Phenylbutyrate promoted wild-type γ-aminobutyric acid type A receptor trafficking, reduced endoplasmic reticulum stress, and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. PubMed. Available from: [Link]

-

A role of GABA analogues in the treatment of neurological diseases. PubMed. Available from: [Link]

-

Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. PubMed. Available from: [Link]

-

Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available from: [Link]

-

4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models. PubMed. Available from: [Link]

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available from: [Link]

-

Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI. Available from: [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available from: [Link]

-

Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. PubMed. Available from: [Link]

-

Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. MDPI. Available from: [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]

- 8. Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA analogue - Wikipedia [en.wikipedia.org]

- 16. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Design, synthesis and antiepileptic activity of 4-(2-acetoxybenzoylamino) butyrate derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 4-Phenylbutyrate promoted wild-type γ-aminobutyric acid type A receptor trafficking, reduced endoplasmic reticulum stress, and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

4-Pyridinebutanoic acid as a histone deacetylase inhibitor

An In-Depth Technical Guide to 4-Pyridinebutanoic Acid as a Putative Histone Deacetylase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

Histone Deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with proven therapeutic value, particularly in oncology. This guide delves into the scientific foundation and practical evaluation of this compound as a putative HDAC inhibitor. While its direct inhibitory data is sparse in publicly accessible literature, its structural similarity to the well-characterized inhibitor 4-Phenylbutyric acid (4-PBA) provides a strong rationale for its investigation. We will use 4-PBA as a foundational analogue to discuss the mechanism of action, structure-activity relationships, and key experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical framework and detailed methodologies required to assess the potential of this compound and related short-chain fatty acid derivatives as epigenetic modulators.

The Central Role of Histone Deacetylases in Gene Regulation

Epigenetic regulation is critical for controlling gene expression without altering the DNA sequence itself. A primary mechanism in this process is the post-translational modification of histone proteins, the core components around which DNA is wound to form chromatin. The acetylation state of lysine residues on histone tails is a key determinant of chromatin structure and, consequently, gene transcription.

-

Histone Acetyltransferases (HATs) : These enzymes add an acetyl group to lysine residues, neutralizing their positive charge. This weakens the electrostatic interaction between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.

-

Histone Deacetylases (HDACs) : Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine.[1] This promotes a more condensed chromatin structure (heterochromatin), repressing gene expression.[2]

The human genome encodes 11 zinc-dependent HDACs, which are grouped into classes based on homology:

-

Class I : HDAC1, 2, 3, and 8 are primarily localized to the nucleus.[3]

-

Class II : Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), these enzymes can shuttle between the nucleus and cytoplasm.[4]

-

Class IV : HDAC11 shares features of both Class I and II.[4]

Dysregulation of HDAC activity is a hallmark of many diseases, including cancer, where the silencing of tumor suppressor genes contributes to pathogenesis.[5] Therefore, inhibiting HDACs to restore normal acetylation patterns and reactivate gene expression is a validated therapeutic strategy.[6][7]

This compound: A Structural Analogue of a Pan-HDAC Inhibitor

This compound is a short-chain fatty acid derivative featuring a terminal pyridine ring. While direct, comprehensive studies on this specific molecule as an HDAC inhibitor are not widely published, its structure is highly analogous to 4-Phenylbutyric acid (4-PBA), a known pan-inhibitor of Class I and II HDACs.[6][8] This close structural relationship allows us to infer a likely mechanism of action and provides a strong basis for its experimental investigation.

Inferred Mechanism of Action

HDAC inhibitors typically share a common pharmacophore:

-

Zinc-Binding Group (ZBG) : A functional group that chelates the catalytic Zn²⁺ ion in the HDAC active site. For this compound, this is the carboxylic acid moiety.

-

Linker : A chain that connects the ZBG to the cap group and occupies the enzyme's catalytic tunnel. Here, it is the butanoic acid chain .

-

Cap Group : A larger, often aromatic, moiety that interacts with residues at the surface of the enzyme pocket, contributing to potency and isoform selectivity. In this case, it is the pyridine ring .

The inhibitory action occurs when the carboxylic acid binds to the active site zinc, blocking the substrate from accessing the catalytic machinery.

Figure 1: Pharmacophore model of this compound interacting with the HDAC active site.

Structure-Activity Relationship (SAR) Insights

The transition from a phenyl ring (in 4-PBA) to a pyridine ring introduces a nitrogen atom, which can significantly alter the molecule's properties, including solubility, hydrogen bonding capacity, and electronic distribution. Studies on other pyridine-based HDAC inhibitors have shown that the position and substitution on the pyridine ring are critical for isoform selectivity and overall potency.[9][10] For instance, certain pyridine-containing benzamides exhibit potent HDAC1 inhibition.[10] The investigation of this compound would, therefore, contribute valuable data to the SAR of simple, short-chain fatty acid-based inhibitors.

Core Experimental Protocols for Inhibitor Validation

To validate this compound as an HDAC inhibitor, two core experiments are essential: an in vitro assay to determine direct enzyme inhibition and a cell-based assay to confirm target engagement in a biological context.

Protocol 1: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly quantifies the inhibitory effect of the compound on purified HDAC enzymes, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

Causality and Design Rationale : A fluorometric assay is chosen for its high sensitivity and straightforward "add-mix-read" format.[11] The principle relies on an acetylated substrate that becomes fluorescent only after being processed by two enzymes in sequence: the HDAC enzyme and a "developer" enzyme (typically a trypsin-like protease) that cleaves the deacetylated substrate to release a fluorophore.[12] Inhibition of HDAC activity results in a proportional decrease in the fluorescent signal.

Figure 2: Workflow for the in vitro fluorometric HDAC inhibition assay.

Detailed Step-by-Step Methodology :

-

Reagent Preparation :

-

HDAC Assay Buffer : Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Inhibitor Stock : Prepare a high-concentration stock of this compound (e.g., 100 mM in DMSO). Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from low nanomolar to high millimolar. Include a DMSO-only vehicle control.

-

Positive Control : Prepare a working solution of a known potent HDAC inhibitor like Trichostatin A (TSA) or SAHA (Vorinostat).[12][13]

-

HDAC Enzyme : Dilute a stock of purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in cold assay buffer to the desired working concentration. Keep on ice.

-

Substrate : Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) working solution in assay buffer.[12]

-

Developer Solution : Prepare the developer solution containing a trypsin-like protease and a potent HDAC inhibitor (like TSA) to stop the HDAC reaction.

-

-

Assay Execution (96-well plate format) :

-

Add 25 µL of assay buffer to all wells.

-

Add 5 µL of inhibitor dilutions, vehicle control (DMSO), or positive control to the appropriate wells.

-

Add 20 µL of diluted HDAC enzyme to all wells except the "no enzyme" blank. Mix gently by tapping the plate.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 50 µL of Developer Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for fluorophore development.

-

-

Data Acquisition and Analysis :

-

Read the fluorescence on a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]

-

Subtract the background fluorescence from the "no enzyme" blank wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This assay provides critical evidence of target engagement by measuring whether the compound can increase histone acetylation levels within cultured cells.

Causality and Design Rationale : Western blotting is a robust, semi-quantitative method to detect changes in the levels of a specific protein modification.[1] By treating cells with this compound, we hypothesize that HDAC inhibition will lead to a global increase in acetylated histones. We use an antibody specific to an acetylated lysine residue on a histone (e.g., Acetyl-Histone H3) to detect this change.[14] A parallel blot for total Histone H3 is crucial as a loading control to ensure that any observed increase is due to hyperacetylation, not changes in total histone protein levels.[15]

Figure 3: Workflow for Western Blot analysis of cellular histone acetylation.

Detailed Step-by-Step Methodology :

-

Cell Culture and Treatment :

-

Culture a relevant cancer cell line (e.g., MGC-803 gastric cancer cells) in appropriate media until they reach ~70-80% confluency.[14]

-

Treat the cells with increasing concentrations of this compound for a set time (e.g., 12-24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification :

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor like TSA in the lysis buffer to preserve the acetylation state.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA protein assay.[1]

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection :

-

Incubate the membrane overnight at 4°C with a primary antibody targeting acetylated Histone H3 (e.g., anti-AcH3K9) diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a chemiluminescence imaging system.[1]

-

-

Stripping and Re-probing (Loading Control) :

-

(Optional but recommended) Strip the membrane of the first set of antibodies.

-

Re-block and re-probe the same membrane with a primary antibody for total Histone H3 to serve as a loading control.

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

For each sample, normalize the intensity of the acetyl-H3 band to the intensity of the corresponding total H3 band. A dose-dependent increase in this ratio indicates successful target engagement.

-

Data Presentation and Interpretation

Quantitative data from HDAC inhibition assays are best presented in a tabular format for clear comparison of potency and selectivity across different HDAC isoforms. While specific data for this compound is pending experimental determination, the table below illustrates how results for it and its analogue, 4-PBA, could be presented.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Notes |

| 4-Phenylbutyric acid (4-PBA) | ~500,000 | ~500,000 | >1,000,000 | >1,000,000 | >1,000,000 | Weak, pan-inhibitor; effective in mM range in cells[6] |

| This compound | TBD | TBD | TBD | TBD | TBD | To Be Determined |

| Vorinostat (SAHA) | 10 - 50 | 20 - 80 | 50 - 150 | 10 - 30 | 200 - 500 | Potent, pan-HDAC inhibitor (Reference)[16] |

| Entinostat (MS-275) | 50 - 200 | 100 - 400 | 1,000 - 5,000 | >50,000 | >50,000 | Class I selective inhibitor (Reference)[3] |

Note: IC₅₀ values are approximate and can vary based on assay conditions. The values for 4-PBA reflect its known low micromolar to millimolar potency. TBD = To Be Determined.

Conclusion and Future Directions

This compound presents an intriguing candidate for investigation as an HDAC inhibitor, primarily due to its structural similarity to the clinically relevant molecule 4-PBA. The introduction of a pyridine cap group has the potential to modulate potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed in this guide provide a robust and validated framework for characterizing its activity, from direct enzyme kinetics to confirmation of target engagement in a cellular environment. Successful validation would not only introduce a new chemical entity to the field but also enrich the structure-activity relationship data for short-chain fatty acid-based HDAC inhibitors, potentially guiding the design of next-generation epigenetic therapies.

References

-

Mwakwari, S. C., et al. (2010). Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 53(16), 6101–6111. Retrieved from [Link]

-

Mwakwari, S. C., et al. (2010). Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLOS ONE, 16(4), e0250267. Retrieved from [Link]

-

Wang, J., et al. (2019). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 3357-3365. Retrieved from [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Retrieved from [Link]

-

Singh, S., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Pharmaceutical Chemistry Journal, 55(6), 567-581. Retrieved from [Link]

-

Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 6, 103-111. Retrieved from [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. Retrieved from [Link]

-

Andrews, D. M., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2525-2529. Retrieved from [Link]

-

Simoni, E., et al. (2024). Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. ChemMedChem, 19(13), e202300655. Retrieved from [Link]

-

Biocompare. (n.d.). Histone, acetylated BioAssay™ Sample Kit from United States Biological. Biocompare. Retrieved from [Link]

-

RayBiotech. (n.d.). Acetylated-Histone H3 and Histone H3 ELISA Kit. RayBiotech. Retrieved from [Link]

-

Weng, J., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology, 36(11), 8945-8957. Retrieved from [Link]

-

Heider, M., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Chemistry - A European Journal, 24(21), 5511-5522. Retrieved from [Link]

-

Zhao, Y., et al. (2006). Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury. The Journal of Heart and Lung Transplantation, 25(6), 722-728. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. ResearchGate. Retrieved from [Link]

-

Eckschlager, T., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. Retrieved from [Link]

-

Kim, M. S., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308. Retrieved from [Link]

-

Suraweera, A., et al. (2018). Combination of a novel, tricyclic Vorinostat analogue with Doxorubicin improves HDAC inhibition, strengthens cytotoxic effect and enhances selectivity against leukemias and lymphomas. Molecules, 23(4), 893. Retrieved from [Link]

-

Iwadate, Y., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics, 4(12), 1952-1961. Retrieved from [Link]

-

Wasko, B., et al. (2024). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 29(10), 2296. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]

- 6. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epigentek.com [epigentek.com]

- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epigentek.com [epigentek.com]

- 14. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 16. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of 4-Pyridinebutanoic Acid as a Nicotine Metabolite

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating 4-Pyridinebutanoic acid (PBA) and its precursors as metabolites of nicotine. It delves into the metabolic pathways, analytical methodologies for quantification, and the synthesis of necessary reference standards, underpinned by field-proven insights and established scientific protocols.

Introduction: The Significance of Minor Nicotine Metabolites

While the primary metabolic pathway of nicotine to cotinine is well-established, accounting for 70-80% of nicotine metabolism, a comprehensive understanding of tobacco exposure and its health consequences necessitates the investigation of minor metabolic pathways.[1] The 2'-oxidation pathway, leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and its subsequent reduction product, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), represents a substantial, yet often overlooked, route of nicotine metabolism.[2][3] In humans, this pathway is estimated to account for up to 14% of a nicotine dose.[2]

The study of these metabolites is crucial for several reasons. Firstly, it provides a more complete picture of nicotine's metabolic fate, which can vary between individuals due to genetic polymorphisms in metabolic enzymes. Secondly, these metabolites can serve as unique biomarkers of nicotine exposure. Furthermore, understanding all metabolic pathways is essential for evaluating the potential for endogenous formation of toxic compounds. For instance, an intermediate in the 2'-hydroxylation pathway, 4-(methylamino)-1-(3-pyridyl)-1-butanone, is a potential precursor to the potent lung carcinogen N'-nitrosonornicotine (NNK).[1]

This guide offers a detailed exploration of the metabolic landscape of this compound and provides robust, validated methodologies for its accurate quantification.

The Metabolic Pathway: From Nicotine to this compound

The formation of this compound from nicotine is a multi-step enzymatic process primarily occurring in the liver. The initial and rate-limiting step is the 2'-hydroxylation of the pyrrolidine ring of nicotine.

The Role of Cytochrome P450 2A6 (CYP2A6)

The principal enzyme responsible for the 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6). This enzyme is also the primary catalyst for the major 5'-hydroxylation pathway leading to cotinine. The 2'-hydroxylation of nicotine results in the formation of 2'-hydroxynicotine, which is unstable and exists in equilibrium with the nicotine-Δ1'(2')-iminium ion. This intermediate is then further metabolized. While CYP2A6 is the main contributor, other P450 enzymes may play a minor role.

Formation of 4-oxo-4-(3-pyridyl)butanoic Acid (Keto Acid)

The nicotine-Δ1'(2')-iminium ion is subsequently oxidized to form 4-(methylamino)-1-(3-pyridyl)-1-butanone. Further metabolism of this compound leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid, referred to as the "keto acid".[1]

Reduction to 4-hydroxy-4-(3-pyridyl)butanoic Acid (Hydroxy Acid)

The keto acid can then be stereoselectively reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid, the "hydroxy acid".[2] In humans, the (R)-enantiomer is predominantly formed from nicotine.[2] This is a critical point, as the (S)-enantiomer is the major product from the metabolism of the tobacco-specific nitrosamine NNK. However, the amount of (S)-hydroxy acid formed from nicotine metabolism is significant enough to interfere with its use as a sole biomarker for NNK metabolic activation.[2]

Metabolic pathway of nicotine to this compound.

Analytical Methodology: Quantification in Human Urine

The accurate quantification of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid in biological matrices, such as urine, is paramount for understanding their role as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Synthesis of Analytical Standards

The availability of pure analytical standards is a prerequisite for accurate quantification. The following outlines a general synthetic approach.

3.1.1 Synthesis of 4-oxo-4-(3-pyridyl)butanoic Acid

A common method for the synthesis of 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an excess of pyridine, which serves as both the reactant and a solvent.

-

Addition of Reagent: Slowly add succinic anhydride to the stirred suspension.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

3.1.2 Synthesis of 4-hydroxy-4-(3-pyridyl)butanoic Acid

The hydroxy acid can be synthesized by the reduction of the keto acid.[4]

Experimental Protocol:

-

Reduction: Dissolve the synthesized 4-oxo-4-(3-pyridyl)butanoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C).

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the pH is acidic.

-

Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and solvent removal. The final product can be purified by recrystallization.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the cleanup and concentration of the analytes from the complex urine matrix. A water-wettable reversed-phase sorbent like Oasis HLB is highly effective for this purpose.

Experimental Protocol: SPE using Oasis HLB Cartridges

-

Sample Pre-treatment: To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated analogs of the analytes). Acidify the sample with formic acid to a final concentration of 2%.

-

Cartridge Conditioning: Condition a 3 cc Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

Solid-Phase Extraction Workflow for Urine Samples.

Derivatization for Enhanced Sensitivity

For certain analyses, particularly for chiral separation of the hydroxy acid enantiomers, derivatization may be necessary. A common approach involves esterification of the carboxylic acid group followed by reaction with a chiral derivatizing agent.[2]

Experimental Protocol: Derivatization of Hydroxy Acid

-

Esterification: Treat the dried eluate from the SPE step with acidic methanol (e.g., 2% H₂SO₄ in methanol) and heat to form the methyl ester.

-

Chiral Derivatization: After evaporation of the acidic methanol, react the methyl ester with a chiral derivatizing agent such as (S)-(-)-α-methylbenzyl isocyanate to form diastereomers that can be separated on a chiral HPLC column.[2]

LC-MS/MS Analysis

The instrumental analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

3.4.1 Liquid Chromatography Parameters

| Parameter | Recommended Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.4.2 Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides representative MRM transitions. It is crucial to optimize these transitions on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-oxo-4-(3-pyridyl)butanoic acid | 180.1 | 162.1 |

| 4-hydroxy-4-(3-pyridyl)butanoic acid | 182.1 | 164.1 |

| [D₅]-4-hydroxy-4-(3-pyridyl)butanoic acid (IS) | 187.1 | 169.1 |

Note: The product ions typically correspond to the loss of water (H₂O) or other neutral losses from the precursor ion.

Data Interpretation and Quality Control

A standard curve should be prepared by spiking known concentrations of the analytical standards into a blank matrix (e.g., control urine) and processing them in the same manner as the unknown samples. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios to the internal standard against the standard curve.

Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.

Conclusion

The investigation of this compound and its precursors as nicotine metabolites provides valuable insights into the complexities of nicotine metabolism. The methodologies outlined in this guide, from the synthesis of standards to the detailed analytical protocols, offer a robust framework for researchers in the fields of toxicology, pharmacology, and drug development. By employing these techniques, scientists can achieve accurate and reliable quantification of these important biomarkers, contributing to a more comprehensive understanding of the health effects of tobacco use and the individual variability in nicotine metabolism.

References

-

Hecht, S. S., Hatsukami, D. K., Bonilla, L. E., & Hochalter, J. B. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]

-

Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats. Chemical research in toxicology, 12(2), 166–171. [Link]

-

Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

-

Hecht, S. S., Spratt, T. E., Trushin, N., & Fowles, J. (2000). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 97(23), 12493–12497. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Pyridinebutanoic Acid Derivatives as GABA Aminotransferase Inhibitors

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-pyridinebutanoic acid and its analogs as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurological disorders.

Introduction: The Critical Role of GABA and GABA-AT in Neurological Health

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and substance abuse.[1][2] The concentration of GABA in the brain is tightly regulated by its synthesis, release, reuptake, and degradation.

One of the key enzymes responsible for the catabolism of GABA is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] GABA-AT catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[1] By inhibiting GABA-AT, the concentration of GABA in the synapse can be elevated, thereby enhancing inhibitory neurotransmission and offering a promising therapeutic strategy for conditions characterized by GABA deficiency.[1]

This guide focuses on a specific class of GABA-AT inhibitors: derivatives of this compound. The pyridine moiety offers unique physicochemical properties and potential for diverse chemical modifications, making it an attractive scaffold for the design of potent and selective GABA-AT inhibitors.

The Molecular Target: Understanding GABA Aminotransferase (GABA-AT)

GABA-AT is a dimeric enzyme, with each subunit containing a PLP cofactor covalently bound to a lysine residue in the active site.[3][5] The catalytic cycle involves a transamination reaction where the amino group of GABA is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing succinic semialdehyde. The PLP cofactor is then regenerated by the transfer of an amino group from α-ketoglutarate, which is converted to glutamate.[1]

The crystal structure of pig liver GABA-AT has been solved, providing valuable insights into the architecture of the active site and the mechanism of inhibition.[3][5] The active site is a well-defined pocket that accommodates the GABA substrate. Key residues are involved in substrate recognition and catalysis, including those that interact with the carboxylate and amino groups of GABA.[1] Understanding the three-dimensional structure of the GABA-AT active site is paramount for the rational design of effective inhibitors.

Structure-Activity Relationship (SAR) of this compound Derivatives

The development of potent and selective GABA-AT inhibitors based on the this compound scaffold is guided by a systematic exploration of its structure-activity relationship. The core structure consists of a butanoic acid chain, an amino group, and a pyridine ring. Modifications at each of these positions can significantly impact the inhibitory activity.

The Butanoic Acid Moiety: A Critical Anchor

The carboxylic acid group of the butanoic acid chain is a crucial pharmacophoric element. It is believed to mimic the carboxylate of the natural substrate, GABA, and form key electrostatic interactions with positively charged residues, such as arginine, within the GABA-AT active site.[1] Esterification or replacement of the carboxylic acid with other functional groups generally leads to a significant loss of inhibitory activity.

The Amino Group: The Gateway to Inhibition

The amino group at the 4-position of the butanoic acid chain is essential for the interaction with the PLP cofactor in the active site. This interaction is the first step in the catalytic cycle and is the target for many mechanism-based inhibitors.

The Pyridine Ring: Modulator of Potency and Selectivity

The pyridine ring offers a versatile platform for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the electronic properties and the spatial arrangement of the molecule, which can affect its binding affinity to the GABA-AT active site.

-

Substituents on the Pyridine Ring: The introduction of various substituents on the pyridine ring can modulate the inhibitor's potency and selectivity. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its interaction with the enzyme. The size and lipophilicity of the substituents can also impact binding and pharmacokinetic properties.

Quantitative SAR Data

| Compound/Analog | Modification | GABA-AT IC₅₀ or Kᵢ (µM) | Reference |

| Vigabatrin | γ-vinyl-GABA | Kᵢ = 1.3 mM, kᵢₙₐ꜀ₜ = 2.2 min⁻¹ | [6] |

| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Conformationally restricted analog | Kᵢ = 250 µM, kᵢₙₐ꜀ₜ = 0.25 min⁻¹ | [6] |

| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Conformationally restricted analog | Kᵢ = 530 µM, kᵢₙₐ꜀ₜ = 0.74 min⁻¹ | [6] |

This table presents data for well-characterized GABA-AT inhibitors to illustrate the range of potencies and kinetic parameters. Specific data for a series of this compound analogs would be generated during a dedicated drug discovery program.

Mechanism of Action: How this compound Derivatives Inhibit GABA-AT

The primary mechanism by which many GABA-AT inhibitors, including those based on the 4-aminobutanoic acid scaffold, exert their effect is through mechanism-based inactivation, also known as "suicide inhibition." In this process, the inhibitor is a substrate for the enzyme and is converted into a reactive intermediate within the active site. This intermediate then covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme.

The logical flow of this process can be visualized as follows:

Caption: GABA-AT Inhibition Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GABA-AT inhibitors. The systematic exploration of the structure-activity relationships, guided by an understanding of the enzyme's active site and mechanism of action, is crucial for the design of potent and selective drug candidates. Future research in this area should focus on:

-

Synthesis and evaluation of a diverse library of this compound analogs to generate comprehensive SAR data.

-

Optimization of pharmacokinetic properties to ensure adequate brain penetration and duration of action.

-

In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of neurological disorders.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of the next generation of GABA-AT inhibitors for the treatment of a wide range of neurological and psychiatric conditions.

References

- Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (1999). Crystal structure of GABA-aminotransferase, a target for antiepileptic drug therapy. Biochemistry, 38(27), 8628–8634.

- Storici, P., et al. (2004). Structures of γ-Aminobutyric Acid (GABA) Aminotransferase, a Pyridoxal 5'-Phosphate, and [2Fe-2S] Cluster-containing Enzyme, Complexed with γ-Ethynyl-GABA and with the Antiepilepsy Drug Vigabatrin. Journal of Biological Chemistry, 279(1), 363-373.

- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 121(15), 9336-9384.

- Bian, T., et al. (2022). Exploring the structure-activity relationship ad mechanism of a chromene scaffold. Molecules, 27(5), 1364.

- El-Sayed, et al. (2021). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-818.

- Frølund B, Jensen LS, Storustovu SI, Stensbøl TB, Ebert B, Kehler J, Krogsgaard-Larsen P, Liljefors T. 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships. J Med Chem. 2007 Apr 19;50(8):1988-92.

- Kim, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990.

- Luo H, Wood K, Shi FD, et al. (2018). Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. Drug Des. Dev. Ther., 12, 149–158.

- Rahman, A. U., et al. (2020). Synthesis, characterization, and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl) butanoic acid hydrochlorides. Journal of the Chemical Society of Pakistan, 42(4), 586-594.

- Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-818.

- Pan, Y., et al. (2019). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Neuroscience, 10(10), 4349-4357.

- Verga, et al. (2015).

- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.

- Zhang, et al. (2014).

- Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(7), 1499-1514.

- Zhou, J., et al. (2018). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google P

Sources

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of GABA-aminotransferase, a target for antiepileptic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Antimicrobial Screening of 4-Pyridinebutanoic Acid

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. Pyridine derivatives represent a "privileged nucleus" in medicinal chemistry, found in numerous natural products and synthetic drugs, and are known to exhibit a wide range of therapeutic properties, including antimicrobial and antiviral activities.[1][2] This guide provides an in-depth, technically-focused framework for the comprehensive antimicrobial screening of 4-Pyridinebutanoic acid (PubChem CID: 3159625).[3] We move beyond a simple recitation of protocols to offer a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document emphasizes the causal reasoning behind experimental choices, the integration of self-validating systems through rigorous controls, and the authoritative grounding of methodologies in established standards. The objective is to provide a robust pathway from initial qualitative assessment to quantitative evaluation and preliminary mechanistic insights, enabling a thorough and reliable determination of the compound's antimicrobial potential.

Introduction: The Rationale for Screening this compound

The pyridine ring is a fundamental heterocyclic motif that confers unique properties to molecules, including the ability to act as a hydrogen bond acceptor and its potential for improving water solubility.[2][4] Its presence in a multitude of approved therapeutic agents underscores its value in drug design.[2] While extensive research has been conducted on various pyridine derivatives, demonstrating significant antibacterial and antifungal efficacy, the specific compound this compound remains less characterized in this context.[5][6][7]

The structure of this compound, featuring a pyridine core linked to a butanoic acid side chain, presents an intriguing candidate for investigation. The butanoic acid moiety could influence cell membrane interaction and solubility, while the pyridine nitrogen offers a site for potential interactions with biological targets. The overarching goal of this screening cascade is to systematically determine if this compound possesses clinically relevant antimicrobial activity, define its spectrum, quantify its potency, and lay the groundwork for understanding its mode of action.

A Phased Approach to Antimicrobial Screening

A successful screening campaign is not a single experiment but a logical progression of assays. Our approach is designed to maximize efficiency by using a broad, cost-effective primary screen to identify activity, followed by more rigorous, quantitative secondary assays to characterize the most promising hits.

Caption: A phased workflow for antimicrobial screening of this compound.

Phase 1: Primary Screening Protocol

The initial phase focuses on detecting any antimicrobial activity. The agar disk diffusion method is a widely used and valuable technique for this preliminary screening.[8]

Causality Behind the Method

The disk diffusion assay is selected for its simplicity, low cost, and ability to simultaneously screen a compound against multiple organisms. It operates on the principle of diffusion: the test compound migrates from a saturated paper disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The size of this zone provides a qualitative, preliminary assessment of the compound's potency.[8]

Experimental Protocol: Agar Disk Diffusion

Objective: To qualitatively assess the antimicrobial spectrum of this compound.

Materials:

-

This compound (high purity)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile 6 mm paper disks

-

Microbial test panel (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

Positive controls: Gentamicin (10 µg) and Fluconazole (25 µg) disks

-

Negative control: Disks saturated with sterile DMSO

-

0.5 McFarland turbidity standard

-

Sterile saline, sterile swabs, incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile DMSO.

-

Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

-

Disk Application:

-

Aseptically apply a sterile 6 mm paper disk to the inoculated agar surface.

-

Pipette a defined volume (e.g., 20 µL) of the this compound stock solution onto the disk.

-

Apply positive and negative control disks to the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).

-

Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Self-Validation:

-

Positive Control: A clear zone of inhibition around the antibiotic disk confirms the susceptibility of the microorganism and the validity of the assay conditions.

-

Negative Control: The absence of a zone around the DMSO disk ensures that the solvent has no intrinsic antimicrobial activity at the concentration used.

Phase 2: Quantitative Evaluation

If this compound demonstrates activity in the primary screen (i.e., a measurable zone of inhibition), the next crucial step is to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC).

Causality Behind the Method

The MIC assay is the gold standard for quantifying antimicrobial potency.[9] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[9] This quantitative value is essential for comparing the compound's activity against different microbes and for benchmarking it against existing drugs. We will use the broth microdilution method, which is amenable to higher throughput and provides a clear numerical endpoint.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against the microbial panel.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

-

Standardized microbial inoculum (prepared as in 3.2 and then diluted per CLSI guidelines)

-

This compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution:

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Mix thoroughly and transfer 100 µL from the first well to the second well.

-

Repeat this two-fold serial dilution across the row (e.g., 10 wells), discarding 100 µL from the final well. This creates a concentration gradient.

-

-

Control Wells:

-

Growth Control: A well containing only broth and inoculum (no compound).

-

Sterility Control: A well containing only broth.

-

Positive Control: A separate row with a serial dilution of a standard antibiotic.

-

-

Inoculation: Add the appropriate volume of diluted inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by adding a viability dye like resazurin (blue to pink indicates growth).

Determining Minimum Bactericidal Concentration (MBC)

Causality: The MIC value tells us the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The MBC provides this information. Procedure:

-

Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).

-

Spot-plate this aliquot onto an antibiotic-free MHA plate.

-

Incubate the MHA plate at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the spot).

Data Presentation

Quantitative data should be summarized in a clear, comparative format.

| Microorganism | This compound | Ciprofloxacin |

| MIC (µg/mL) | MBC (µg/mL) | |

| S. aureus ATCC 25923 | 64 | 128 |

| E. coli ATCC 25922 | 128 | >256 |

| P. aeruginosa ATCC 27853 | >256 | >256 |

| C. albicans ATCC 90028 | >256 | >256 |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Phase 3: Preliminary Mechanism of Action (MoA) & Cytotoxicity

A compound that is potent but highly toxic to human cells has limited therapeutic potential. Therefore, assessing cytotoxicity is a critical next step.

Mammalian Cell Cytotoxicity

Causality: The goal is to determine the compound's selectivity. An ideal antimicrobial agent is highly active against microbial cells but shows low toxicity to host cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability. Protocol Outline:

-

Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere.

-

Expose the cells to serial dilutions of this compound for 24-48 hours.

-